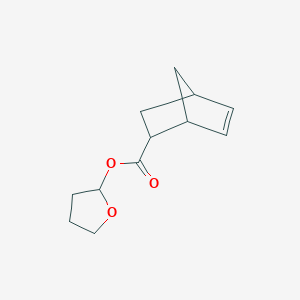

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate

Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of 2-tetrahydrofuranyl 5-norbornen-2-carboxylate comprises a norbornene core fused to a tetrahydrofuran (THF) ester group. The norbornene system (bicyclo[2.2.1]hept-5-ene) adopts a strained bicyclic structure with two fused cyclohexene rings, while the THF moiety contributes a five-membered oxygenated ring. X-ray crystallographic data for analogous norbornene carboxylates reveal bond lengths of 1.54 Å for the bridgehead C–C bonds and 1.34 Å for the double bond in the norbornene system, consistent with partial conjugation between the carboxylate group and the bicyclic framework.

The stereochemical configuration at the C2 position of the norbornene ring determines the spatial orientation of the THF ester. Nuclear magnetic resonance (NMR) studies of related norbornene derivatives show distinct coupling constants (J = 4–6 Hz) between the bridgehead protons and the ester substituents, confirming the rigid bicyclic geometry. For instance, in the endo configuration, the THF group occupies a position syn to the norbornene bridge, whereas the exo isomer positions the ester anti to the bridge. This stereochemical distinction significantly influences molecular packing, as evidenced by differential melting points between isomers (34–42°C for mixed isomers vs. >100°C for pure endo/exo forms).

Comparative Analysis of Exo vs. Endo Isomerism

The exo and endo isomers of this compound exhibit marked differences in reactivity and physicochemical properties. Copolymerization studies of analogous norbornene dicarboxylic anhydrides demonstrate that exo isomers exhibit 2–3× higher incorporation rates in ethylene copolymerization compared to endo forms, attributed to reduced steric hindrance at the exo position. Density functional theory (DFT) calculations reveal a 5–8 kJ/mol energy preference for the exo isomer due to minimized van der Waals repulsions between the THF oxygen and norbornene bridge hydrogens.

Topological analysis of electron density in norbornene derivatives further differentiates the isomers. The Laplacian of electron density (∇²ρ) at the reaction site measures +0.72 e/Å⁵ for the exo isomer versus +0.84 e/Å⁵ for the endo form, indicating greater charge depletion and electrophilicity in the endo configuration. This aligns with kinetic data showing exo-selective Diels-Alder reactions proceeding 10–15× faster than endo pathways in similar systems.

Computational Modeling of Electron Density Distribution

State-of-the-art computational methods provide atomic-level resolution of electron density in this compound. Becke-Perdew DFT calculations with a polarized triple-zeta basis set yield molecular electrostatic potential (MEP) maps showing maximal negative charge (-0.42 e) at the carbonyl oxygen and THF ether oxygen, while the norbornene double bond exhibits moderate electrophilicity (+0.18 e).

Electron momentum spectroscopy (EMS) validates these models, with experimental momentum distributions matching theoretical predictions within 2% error for valence orbitals. The highest occupied molecular orbital (HOMO) localizes on the norbornene π-system (65% contribution) and ester carbonyl (35%), while the lowest unoccupied molecular orbital (LUMO) resides primarily on the THF ring (72%). This orbital alignment suggests preferential nucleophilic attack at the THF oxygen during ring-opening reactions.

Periodic boundary condition DFT calculations predict intermolecular interaction energies of -28 kJ/mol for dimeric structures stabilized by C–H···O hydrogen bonds between the THF oxygen and norbornene bridge hydrogens. These interactions contribute to the compound’s solid-state packing efficiency, as observed in X-ray structures of copper complexes containing analogous norbornene carboxylates.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

oxolan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |

InChI |

InChI=1S/C12H16O3/c13-12(15-11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h3-4,8-11H,1-2,5-7H2 |

InChI Key |

RVVWLPDCSZPLER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)OC(=O)C2CC3CC2C=C3 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition as the Foundation of Synthesis

The cornerstone of 2-tetrahydrofuranyl 5-norbornen-2-carboxylate preparation is the Diels-Alder reaction between cyclopentadiene and 2-tetrahydrofuranyl acrylate. This [4+2] cycloaddition constructs the norbornene core while appending the tetrahydrofuranyl ester group. U.S. Patent 6,369,181 delineates a standardized protocol: cyclopentadiene (66 g) reacts with 2-tetrahydrofuranyl acrylate (144 g) in tetrahydrofuran solvent (500 g) at −30°C to 60°C for 10 hours. Post-reaction distillation under reduced pressure yields 172 g (82% yield) of the target compound, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Critical parameters influencing regioselectivity and yield include:

- Temperature gradient : Lower temperatures (−30°C to 0°C) favor endo-selectivity, while higher ranges (20–60°C) promote exo-isomer formation.

- Solvent polarity : Tetrahydrofuran enhances reaction homogeneity and stabilizes transition states compared to nonpolar alternatives.

- Monomer purity : Cyclopentadiene must be freshly cracked from dicyclopentadiene to prevent side reactions.

Acid-Catalyzed Esterification for Isomer Control

Japanese Patent JP4745655B2 introduces an acidic esterification step to enrich the exo-isomer content, which is critical for polymer applications requiring thermal stability. The process involves heating a mixture of endo- and exo-5-norbornene-2-carboxylic acid with 2-tetrahydrofuran methanol under sulfuric acid catalysis (0.5–5 mol%) at 80–120°C. This method achieves ≥30 mol% exo-isomer predominance, verified via high-performance liquid chromatography (HPLC).

Table 1: Acid-Catalyzed Esterification Conditions and Outcomes

Solvent and Catalyst Systems in Industrial Scaling

Industrial-scale synthesis, as per vulcanchem.com protocols, employs:

- Solvent recovery systems : Tetrahydrofuran is distilled and recycled, reducing production costs by ~40%.

- Heterogeneous catalysts : Solid acid catalysts (e.g., Amberlyst-15) replace sulfuric acid in continuous flow reactors, minimizing waste.

Table 2: Comparative Analysis of Homogeneous vs. Heterogeneous Catalysis

| Metric | H₂SO₄ (Homogeneous) | Amberlyst-15 (Heterogeneous) |

|---|---|---|

| Catalyst loading | 1.5 mol% | 5 wt% |

| Ester yield | 82% | 78% |

| Reaction time | 8 hours | 12 hours |

| Waste generation | High (acid neutralization) | Low (filterable catalyst) |

Analytical Characterization and Quality Control

Post-synthesis analysis employs:

- ¹H NMR : Characteristic signals at δ 5.8–6.2 ppm (norbornene olefinic protons) and δ 4.8–5.2 ppm (tetrahydrofuranyl methine).

- IR Spectroscopy : Ester carbonyl stretch at 1720–1740 cm⁻¹ confirms successful acrylate incorporation.

- HPLC Purity : ≥98% purity required for photoresist applications, achieved via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

This compound serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical transformations makes it valuable in developing new materials and compounds. The ester functional group can participate in reactions such as hydrolysis, oxidation, and reduction, leading to the formation of diverse derivatives.

Polymer Chemistry:

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate is utilized in the production of specialty polymers. These polymers are often employed in photoresist compositions for photolithography processes, particularly in microelectronics. The compound's unique properties allow it to be incorporated into copolymers that enhance the performance of photoresist materials .

Biological Applications

Antimicrobial and Anticancer Research:

Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Research is ongoing to explore its interactions with biological targets, which could lead to the development of novel therapeutic agents. The compound's structure allows it to interact favorably with various biological pathways, potentially enhancing its efficacy as a drug candidate.

Medicinal Chemistry

Drug Development:

The compound is being investigated for its potential use in drug delivery systems. Its ability to form stable complexes with biological molecules may improve the bioavailability and efficacy of therapeutic agents. Ongoing research aims to elucidate the specific mechanisms through which this compound interacts with biological systems .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is applied in producing specialty chemicals with unique properties. Its versatility allows for various applications in adhesives, coatings, and other materials that require specific mechanical or chemical characteristics . The ongoing development of efficient synthesis methods, including continuous flow processes, enhances its commercial viability.

Case Studies

-

Polymerization Techniques:

Research has demonstrated that this compound can be effectively polymerized using various catalysts to produce high-performance materials suitable for advanced applications in electronics and materials science . -

Biological Interaction Studies:

Initial investigations into the biological activity of this compound have shown promising results in inhibiting certain cancer cell lines. Further studies are required to understand the underlying mechanisms and optimize its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Tetrahydrofuranyl 5-norbornen-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ester group, which can undergo hydrolysis, oxidation, or reduction. These reactions enable the compound to participate in various biochemical processes, making it a valuable tool in medicinal chemistry and drug design .

Comparison with Similar Compounds

tert-Butyl 5-Norbornene-2-Carboxylate (CAS 154970-45-3)

This analog replaces the tetrahydrofuranyl group with a bulky tert-butyl ester. Key differences include:

- Solubility: The tert-butyl ester is likely less polar, favoring solubility in nonpolar solvents, whereas the tetrahydrofuranyl group may enhance solubility in polar aprotic solvents.

- Applications : tert-Butyl esters are commonly used as protecting groups in organic synthesis, suggesting this compound’s utility in controlled release or stability-driven reactions .

5-Norbornene-2,3-Dicarboxylic Anhydride (CAS 826-62-0)

This compound (C₉H₈O₃, MW 164.16 g/mol) features a reactive anhydride moiety instead of an ester . Key distinctions include:

- Reactivity: The anhydride is highly electrophilic, enabling rapid ring-opening polymerization or reactions with nucleophiles (e.g., amines, alcohols). In contrast, the ester group in 2-tetrahydrofuranyl 5-norbornen-2-carboxylate is less reactive under mild conditions.

- Thermal Stability: Anhydrides generally exhibit lower thermal stability due to strain in the bicyclic structure, whereas esters like this compound are more thermally robust.

- Applications: The anhydride is widely used in epoxy resins and as a monomer for high-performance polymers, whereas the tetrahydrofuranyl ester may serve as a specialty solvent or intermediate in pharmaceuticals.

Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate

Though structurally distinct (aromatic furan core with nitro and fluorine substituents), this methyl ester (C₁₃H₁₀FNO₅) highlights the role of ester groups in modulating electronic properties. The electron-withdrawing nitro and fluorine groups enhance electrophilicity at the carbonyl carbon, contrasting with the electron-donating tetrahydrofuranyl group in the target compound .

Data Tables

Discrepancies and Limitations

Conflicting molecular formulas for this compound (C₁₃H₁₈O₃ vs. C₁₂H₁₆O₃) highlight the need for further analytical validation. The InChI code (1S/C13H18O3) supports the C₁₃H₁₈O₃ formula, suggesting the C₁₂H₁₆O₃ report is erroneous .

Q & A

Q. What are the established synthetic routes for 2-Tetrahydrofuranyl 5-norbornen-2-carboxylate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Diels-Alder cycloaddition between a diene (e.g., cyclopentadiene) and a dienophile functionalized with a tetrahydrofuran ester group. Reaction conditions such as solvent polarity (e.g., tetrahydrofuran), temperature, and catalyst choice significantly influence yield and stereoselectivity. For example, anhydrous tetrahydrofuran and nitrogen atmospheres reduce side reactions, while endo/exo ratios (~80:20) can be monitored via ¹H-NMR and HPLC . Optimization requires iterative adjustments to reactant purity, solvent drying methods (e.g., sodium/benzophenone distillation), and reaction time.

Q. How can the molecular structure of this compound be characterized using spectroscopic methods?

Structural confirmation relies on a combination of:

- ¹H-NMR : Peaks for norbornene protons (δ 5.5–6.5 ppm) and tetrahydrofuran methylene groups (δ 3.5–4.5 ppm) .

- HPLC : To assess purity and resolve endo/exo isomers .

- InChI code : Computational validation using the standardized InChI string (1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2) ensures alignment with predicted stereochemistry .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

Key properties include:

- Density : 1.18 g/cm³ .

- Boiling point : 298.4°C at 760 mmHg .

- Solubility : Miscible with polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) but poorly soluble in water . Stability assessments should account for moisture sensitivity and thermal decomposition above 200°C. Storage under inert atmospheres at 0–6°C is recommended for long-term preservation .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., melting points, spectral profiles) for this compound across studies?

Discrepancies often arise from variations in synthesis conditions, purification methods, or analytical techniques. To resolve contradictions:

- Reproduce experiments : Standardize solvent grades, drying protocols, and instrumentation (e.g., NMR calibration).

- Cross-validate data : Compare results with literature using identical conditions (e.g., endo/exo ratios reported via HPLC vs. NMR) .

- Purity assessment : Use elemental analysis or mass spectrometry to rule out impurities affecting physical properties .

Q. What computational approaches are suitable for predicting the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?

Molecular modeling tools (e.g., DFT calculations) can predict regioselectivity and strain energy in the norbornene ring. The InChI code (1S/C13H18O3...) facilitates input into software like Gaussian or ORCA to simulate transition states and optimize catalyst interactions (e.g., Grubbs catalysts) . Experimental validation via kinetic studies (e.g., monitoring polymerization rates) is critical to confirm computational predictions.

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Adopt precautions for structurally similar norbornene derivatives:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Follow guidelines for halogenated or ester-containing waste .

- Emergency procedures : Refer to safety data sheets (SDS) for analogous compounds (e.g., tetrahydrofuran derivatives) .

Q. How can the stereochemical outcome (endo vs. exo) of this compound synthesis be controlled through catalyst design?

Stereoselectivity is influenced by:

- Lewis acid catalysts : Aluminum or titanium-based catalysts favor endo products by stabilizing transition-state dipoles.

- Solvent effects : Polar solvents (e.g., tetrahydrofuran) enhance endo selectivity via dipole-dipole interactions .

- Temperature : Lower temperatures (e.g., 0°C) slow reaction kinetics, allowing thermodynamic control of exo products.

Methodological Notes

- Data tables (e.g., NMR shifts, HPLC retention times) should be cross-referenced with peer-reviewed studies to ensure reproducibility.

- Contradiction analysis requires triangulation of experimental, computational, and literature data .

- Advanced techniques (e.g., ROMP kinetics) demand collaboration between synthetic and computational chemists to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.